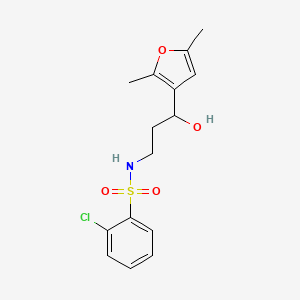

2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Chlorination of Benzene: The benzene ring is chlorinated using reagents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like ferric chloride.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzene with a suitable sulfonamide precursor under controlled conditions.

Hydroxypropylation: The final step involves the addition of the hydroxypropyl group to the furan ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antiepileptic Potential

Research indicates that compounds similar to 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide exhibit activity against sodium channel-mediated diseases, including epilepsy. The mechanism involves modulation of voltage-gated sodium channels, which are critical in neuronal signaling. Studies have shown that benzenesulfonamide derivatives can effectively inhibit these channels, suggesting that this compound may also possess antiepileptic properties .

1.2 Antimicrobial Properties

Benzenesulfonamide derivatives have been explored for their antimicrobial activity. The incorporation of furan moieties, such as those found in 2,5-dimethylfuran, can enhance the biological activity of these compounds. Research has demonstrated that modifications to the sulfonamide structure can lead to increased efficacy against various bacterial strains .

1.3 Antimalarial Activity

Recent studies have focused on the synthesis of benzenesulfonamide derivatives as potential antimalarial agents. The introduction of specific substituents has been shown to improve activity against Plasmodium falciparum, the parasite responsible for malaria. The structure-activity relationship (SAR) studies highlight the importance of sulfonamide groups in developing new antimalarial drugs .

Case Studies and Research Findings

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The structural modifications made during synthesis play a crucial role in determining the compound's biological activity.

3.1 Synthetic Pathways

The synthesis typically involves:

- Formation of the Furan Derivative : Starting from 2,5-dimethylfuran.

- Sulfonamide Formation : Reacting with sulfonyl chlorides under basic conditions.

- Chlorination : Introducing the chloro group using chlorinating agents.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound may interact with other molecular pathways, modulating biological activities.

Comparación Con Compuestos Similares

Similar Compounds

- 2-chloro-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide

- 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide features a unique hydroxypropyl group, which may enhance its solubility and bioavailability. This structural difference can lead to distinct biological activities and applications, making it a valuable compound for further research and development.

Actividad Biológica

2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a benzenesulfonamide moiety and a 2,5-dimethylfuran derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C16H20ClN1O4S

- Molecular Weight : Approximately 343.8 g/mol

- Structural Features :

- Chlorine atom

- Sulfonamide group

- Hydroxylated propyl chain attached to a furan ring

The structural complexity contributes to its diverse chemical reactivity and potential biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including compounds structurally related to this compound. For instance, sulfonamides have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported for related compounds:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4d | 6.72 | Escherichia coli |

| 4h | 6.63 | Staphylococcus aureus |

| 4a | 6.67 | Mixed bacterial strains |

These findings suggest that modifications in the structure of sulfonamides can lead to enhanced antimicrobial activity, indicating that similar approaches could be applied to optimize the efficacy of this compound .

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamide compounds have also been documented. In vivo studies demonstrated that certain benzenesulfonamides significantly inhibited carrageenan-induced rat paw edema, showcasing their potential as anti-inflammatory agents:

| Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |

|---|---|---|---|

| 4a | 94.69 | 89.66 | 87.83 |

This data indicates that compounds with similar structural features to this compound could exhibit comparable anti-inflammatory effects .

The mechanism of action for compounds like this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The presence of the furan moiety may enhance binding affinity and specificity towards these targets, leading to inhibition or modulation of biological pathways.

Case Studies and Research Findings

- NLRP3 Inflammasome Inhibition : A study focused on related benzenesulfonamide analogs demonstrated their ability to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. The research identified lead compounds with improved inhibitory potency, suggesting that structural modifications can enhance therapeutic efficacy against inflammation-related conditions .

- Antibacterial Screening : Another investigation evaluated the antibacterial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that structural variations significantly influenced the activity profiles, providing a basis for further optimization of compounds like this compound for antimicrobial applications .

Propiedades

IUPAC Name |

2-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4S/c1-10-9-12(11(2)21-10)14(18)7-8-17-22(19,20)15-6-4-3-5-13(15)16/h3-6,9,14,17-18H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVFFUKAJNCQRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=CC=C2Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.